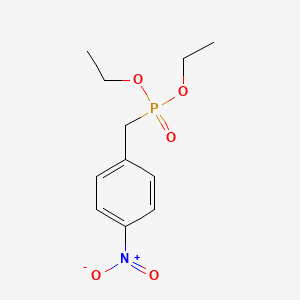

Diethyl 4-nitrobenzylphosphonate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 82303. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(diethoxyphosphorylmethyl)-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H16NO5P/c1-3-16-18(15,17-4-2)9-10-5-7-11(8-6-10)12(13)14/h5-8H,3-4,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FORMFFDDQMCTCT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOP(=O)(CC1=CC=C(C=C1)[N+](=O)[O-])OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H16NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80292406 | |

| Record name | Diethyl [(4-nitrophenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2609-49-6 | |

| Record name | 2609-49-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82303 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Diethyl [(4-nitrophenyl)methyl]phosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80292406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2609-49-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Synthesis of Diethyl 4-Nitrobenzylphosphonate via the Michaelis-Arbuzov Reaction: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the synthesis of diethyl 4-nitrobenzylphosphonate, a key intermediate in organic chemistry, through the Michaelis-Arbuzov reaction. This reaction is a cornerstone for creating carbon-phosphorus bonds, essential for the development of various compounds, including those used in the Horner-Wadsworth-Emmons olefination.[1][2] We will explore two primary methodologies: a traditional thermal approach and a modern microwave-assisted synthesis, offering flexibility for different laboratory settings and timelines.

Reaction Overview

The Michaelis-Arbuzov reaction, in this context, involves the nucleophilic attack of triethyl phosphite on a 4-nitrobenzyl halide (such as bromide or chloride).[1][3] The reaction proceeds through a phosphonium salt intermediate, which then undergoes dealkylation to form the final this compound product.[1][3] The electron-withdrawing nitro group on the benzyl ring enhances the reactivity of the benzylic carbon, making 4-nitrobenzyl halides particularly suitable substrates for this transformation.[1]

Quantitative Data Summary

The following tables summarize the key quantitative parameters for both the conventional thermal and microwave-assisted synthesis methods, allowing for a direct comparison of the two approaches.

Table 1: Reactant and Product Specifications

| Compound | Molecular Formula | Molar Mass ( g/mol ) | Role |

| 4-Nitrobenzyl Bromide | C₇H₆BrNO₂ | 216.03 | Starting Material |

| Triethyl Phosphite | C₆H₁₅O₃P | 166.16 | Reagent |

| This compound | C₁₁H₁₆NO₅P | 273.22 | Product |

| Ethyl Bromide | C₂H₅Br | 108.97 | Byproduct |

Table 2: Comparison of Synthesis Protocols

| Parameter | Conventional Thermal Synthesis | Microwave-Assisted Synthesis |

| Reactant Ratio | ||

| 4-Nitrobenzyl Bromide | 1.0 equivalent | 1.0 equivalent |

| Triethyl Phosphite | 1.1 - 1.2 equivalents | 1.2 equivalents[1] |

| Reaction Time | 4 - 6 hours[1] | 10 - 20 minutes |

| Temperature | 150-160 °C (reflux)[1] | 150 °C |

| Solvent | Toluene (optional) or neat (solvent-free) | Neat (solvent-free) |

| Typical Yield | High (specific yield not detailed in provided search results) | High (specific yield not detailed in provided search results) |

Experimental Protocols

The following are detailed experimental procedures for the synthesis of this compound.

Protocol 1: Conventional Thermal Synthesis

This method utilizes standard laboratory heating equipment and is a well-established procedure.[1]

Materials:

-

4-nitrobenzyl bromide (or 4-nitrobenzyl chloride)

-

Triethyl phosphite (98%)

-

Anhydrous Toluene (optional)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stir bar and stirrer/hotplate

-

Vacuum distillation apparatus

Procedure:

-

Equip a dry round-bottom flask with a reflux condenser and a magnetic stir bar.

-

Charge the flask with 4-nitrobenzyl bromide (1.0 eq) and triethyl phosphite (1.1-1.2 eq). Toluene can be used as a solvent if desired, particularly for higher boiling point reactions.

-

Heat the reaction mixture to 150-160 °C under a nitrogen or argon atmosphere.

-

Maintain the temperature and continue stirring for 4-6 hours.[1] The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Once the reaction is complete (indicated by the consumption of the starting halide), cool the mixture to room temperature.

-

If the reaction was performed neat, the excess triethyl phosphite and the ethyl halide byproduct can be removed by vacuum distillation. If a solvent was used, it should be removed under reduced pressure.

-

The crude product can be further purified by vacuum distillation or column chromatography.

Protocol 2: Microwave-Assisted Synthesis

This modern approach significantly reduces the reaction time by utilizing microwave irradiation for rapid heating.[1]

Materials:

-

4-nitrobenzyl bromide

-

Triethyl phosphite (98%)[1]

-

Microwave-safe reaction vessel with a stir bar

-

Scientific microwave reactor

Procedure:

-

Place 4-nitrobenzyl bromide (1.0 eq) and triethyl phosphite (1.2 eq) into a microwave-safe reaction vessel equipped with a magnetic stir bar.[1]

-

Seal the vessel and place it in the cavity of the microwave reactor.

-

Irradiate the mixture at 150 °C for 10-20 minutes.

-

After the irradiation period, allow the vessel to cool to room temperature.

-

Open the vessel in a fume hood and transfer the contents.

-

Purify the product by removing the volatile byproducts and excess reagent under vacuum.

Visualizing the Process

The following diagrams illustrate the overall experimental workflow and the chemical reaction pathway.

Caption: A flowchart of the experimental workflow.

Caption: The signaling pathway of the Michaelis-Arbuzov reaction.

References

Technical Guide: Synthesis of Diethyl 4-nitrobenzylphosphonate via the Arbuzov Reaction

This guide provides a comprehensive overview and detailed protocols for the synthesis of Diethyl 4-nitrobenzylphosphonate, a key intermediate in organophosphorus chemistry. The primary method described is the Michaelis-Arbuzov reaction, a robust and widely utilized method for creating carbon-phosphorus bonds.[1] Protocols for both conventional thermal synthesis and a rapid microwave-assisted approach are presented for researchers, scientists, and drug development professionals.

Introduction

This compound is a valuable reagent in organic synthesis, most notably in the Horner-Wadsworth-Emmons reaction for the stereoselective formation of alkenes.[1] Its synthesis is efficiently achieved through the Michaelis-Arbuzov reaction, which involves the reaction of a trialkyl phosphite, such as triethyl phosphite, with an alkyl halide.[1][2][3] In this specific application, 4-nitrobenzyl halide (bromide or chloride) serves as the alkyl halide. The electron-withdrawing nitro group on the benzene ring activates the benzylic carbon, making 4-nitrobenzyl halides particularly effective substrates for this transformation.[1]

Reaction Mechanism

The Michaelis-Arbuzov reaction proceeds through a well-established two-step mechanism.[1][2] The initial step is a nucleophilic attack by the trivalent phosphorus atom of the triethyl phosphite on the electrophilic benzylic carbon of the 4-nitrobenzyl halide. This SN2 reaction forms a quaternary phosphonium salt intermediate.[1][2] In the second step, the displaced halide ion acts as a nucleophile, attacking one of the ethyl groups of the phosphonium salt in another SN2 reaction. This results in the dealkylation of the intermediate, yielding the stable pentavalent this compound and a volatile ethyl halide byproduct.[1][2]

Experimental Protocols

Two primary protocols for the synthesis are detailed below. The choice between conventional heating and microwave irradiation depends on available equipment and desired reaction time.

This method is a well-established, effective approach utilizing standard laboratory equipment.[1]

Materials and Reagents:

| Reagent/Material | Purity/Specification |

| 4-Nitrobenzyl bromide | Reagent Grade |

| Triethyl phosphite | 98% or higher |

| Anhydrous Toluene (optional) | For high-boiling point reactions |

| Round-bottom flask | Dry, appropriately sized |

| Reflux condenser | |

| Magnetic stirrer and stir bar | |

| Heating mantle or oil bath | Capable of reaching 160°C |

| Thin-Layer Chromatography (TLC) | Silica plates for reaction monitoring |

| Vacuum distillation apparatus | For purification |

Procedure:

-

Setup: Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser. The reaction should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) to prevent oxidation of the triethyl phosphite.

-

Reaction: Charge the flask with 4-nitrobenzyl bromide (1.0 eq) and triethyl phosphite (1.1-1.5 eq). The reaction is often run neat, but anhydrous toluene can be used as a solvent.[1]

-

Heating: Heat the reaction mixture to 150-160°C using an oil bath or heating mantle.[1]

-

Monitoring: Maintain the temperature and stir the mixture for 4-6 hours.[1] The progress of the reaction should be monitored by TLC by observing the consumption of the 4-nitrobenzyl bromide starting material.[1]

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature.

-

Purification: Remove the volatile ethyl bromide byproduct and any excess triethyl phosphite under reduced pressure. The crude product, a yellow oil, can be further purified by vacuum distillation or column chromatography on silica gel.[4]

This modern approach significantly reduces reaction time through efficient energy transfer.[1]

Materials and Reagents:

| Reagent/Material | Purity/Specification |

| 4-Nitrobenzyl bromide | Reagent Grade |

| Triethyl phosphite | 98% or higher |

| Microwave-safe vessel | Equipped with a stir bar |

| Scientific microwave reactor |

Procedure:

-

Preparation: In a designated microwave-safe reaction vessel, combine 4-nitrobenzyl bromide (1.0 eq) and triethyl phosphite (1.2 eq).[1]

-

Reaction: Seal the vessel and place it into the microwave reactor cavity. Irradiate the mixture with a suitable power and temperature program until the starting material is consumed (parameters typically require optimization for the specific reactor model).

-

Cooling & Isolation: After the irradiation period, allow the vessel to cool to a safe handling temperature (typically room temperature).[1] Carefully open the vessel in a fume hood and transfer the contents for purification as described in the conventional protocol.

Data Presentation

The following table summarizes typical reaction parameters. Yields are highly dependent on the purity of reagents and adherence to anhydrous conditions.

Table 1: Summary of Arbuzov Reaction Parameters

| Parameter | Conventional Thermal Synthesis | Microwave-Assisted Synthesis |

| Reactant Ratio | 1.0 eq 4-Nitrobenzyl bromide | 1.0 eq 4-Nitrobenzyl bromide |

| (Halide:Phosphite) | 1.1 - 1.5 eq Triethyl phosphite | 1.2 eq Triethyl phosphite[1] |

| Temperature | 150 - 160 °C[1] | Reactor Dependent (e.g., 150°C) |

| Time | 4 - 6 hours[1] | 10 - 30 minutes |

| Solvent | Neat or Anhydrous Toluene[1] | Neat |

| Typical Yield | >80% | >85% |

Experimental Workflow Visualization

The overall process from starting materials to the purified product follows a logical sequence.

Safety Precautions

-

4-Nitrobenzyl bromide: This compound is a lachrymator and should be handled with extreme caution in a well-ventilated fume hood.[5] Avoid contact with skin and eyes.

-

Triethyl phosphite: This reagent is moisture-sensitive and can be oxidized by air.[4] It should be handled under an inert atmosphere.

-

High Temperatures: Both protocols involve high temperatures. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times. The use of a blast shield is recommended for reactions under pressure or in sealed vessels.

References

Physical and chemical properties of Diethyl 4-nitrobenzylphosphonate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Diethyl 4-nitrobenzylphosphonate, a key intermediate in organic synthesis with significant applications in medicinal chemistry and materials science. This document details its characteristics, synthesis protocols, and role in the development of novel compounds.

Core Chemical and Physical Properties

This compound is an organophosphorus compound recognized for its utility as a reagent in various chemical transformations, most notably the Horner-Wadsworth-Emmons reaction for creating carbon-carbon double bonds.[1]

| Property | Value | Reference |

| CAS Number | 2609-49-6 | [1][2] |

| Molecular Formula | C₁₁H₁₆NO₅P | [1][2] |

| Molecular Weight | 273.22 g/mol | [2][3] |

| IUPAC Name | 1-(diethoxyphosphorylmethyl)-4-nitrobenzene | [3] |

| Synonyms | (4-Nitrobenzyl)phosphonic Acid Diethyl Ester, Diethyl p-nitrobenzyl phosphonate | [3] |

| MDL Number | MFCD00047747 | [2] |

| PubChem CID | 256065 | [3][4] |

| Property | Value | Reference |

| Appearance | Light yellow to orange-yellow or brown clear liquid | [1][3] |

| Boiling Point | 151 °C at 0.1 mmHg | [3][5] |

| Density | 1.24 g/mL | [3][5] |

| Refractive Index | 1.5220 to 1.5260 (at 20°C) | [1][3][5] |

| Storage Temperature | Room Temperature, recommended to be stored in a cool, dark place (<15°C) | [5] |

| Spectrum | Chemical Shifts (δ) | Reference |

| ¹H NMR (CDCl₃) | 2.14-2.18 (m, 6H), 3.09 (d, J = 2.3 Hz, 2H), 4.25-4.32 (m, 4H), 7.57-7.60 (m, 2H), 8.21-8.24 (m, 2H) | [1] |

| ¹³C NMR (CDCl₃) | 16.57 (d), 34.02 (d), 62.20 (d), 114.99 (d), 124.44 (d), 131.09 (d), 159.55 (d) | [1] |

| ³¹P NMR (CDCl₃) | 26.32 | [1] |

Chemical Properties and Reactivity

This compound is primarily synthesized via the Michaelis-Arbuzov reaction.[1] This reaction involves the nucleophilic attack of a trialkyl phosphite, such as triethyl phosphite, on an alkyl halide like 4-nitrobenzyl halide.[1] The electron-withdrawing nitro group on the benzene ring activates the benzylic position, facilitating the reaction.[1]

The resulting phosphonate is a stable compound that serves as a crucial reagent in the Horner-Wadsworth-Emmons olefination, a widely used method to form alkenes with high stereoselectivity. Its derivatives have been investigated for their potential as antimicrobial agents and their role in the synthesis of biologically active molecules.[6] For instance, it is a precursor to compounds that have been studied for their effects on lipoprotein lipase activity.[7]

Experimental Protocols

The synthesis of this compound is most commonly achieved through the Michaelis-Arbuzov reaction, for which both conventional and microwave-assisted protocols are well-established.[1]

Materials and Equipment:

-

4-Nitrobenzyl halide (e.g., 4-nitrobenzyl bromide)

-

Triethyl phosphite

-

Anhydrous Toluene (optional)

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle and magnetic stirrer

-

Vacuum distillation apparatus

Procedure:

-

A dry round-bottom flask is equipped with a reflux condenser and a magnetic stir bar.

-

Equimolar amounts of 4-nitrobenzyl halide and triethyl phosphite are added to the flask. A slight excess of triethyl phosphite can be used to ensure complete reaction.

-

The reaction mixture is heated to a temperature of 120-150°C.

-

The reaction is maintained at this temperature with continuous stirring for 4-6 hours.[1]

-

Reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the mixture is cooled to room temperature.

-

Excess triethyl phosphite and other volatile byproducts are removed by vacuum distillation to yield the crude product.

-

Further purification can be achieved by fractional distillation or column chromatography.

Materials and Equipment:

-

4-Nitrobenzyl halide

-

Triethyl phosphite

-

Microwave-safe reaction vessel with a pressure cap

-

Microwave reactor

Procedure:

-

Equimolar amounts of 4-nitrobenzyl halide and triethyl phosphite are placed in a microwave-safe reaction vessel.

-

The vessel is sealed and placed inside the microwave reactor.

-

The mixture is irradiated at a set temperature (e.g., 150-180°C) for a shorter duration, typically 10-30 minutes.

-

After the irradiation period, the vessel is allowed to cool to room temperature.

-

The vessel is carefully opened in a fume hood, and the contents are transferred.

-

The product is isolated and purified using the same methods as in the conventional protocol.

Visualization of Chemical Processes

The synthesis of this compound via the Michaelis-Arbuzov reaction follows a well-defined two-step mechanism. The workflow begins with the combination of reactants, leading to the formation of a key intermediate and subsequently the final product.[1]

This compound serves as a versatile building block in the synthesis of more complex molecules with potential therapeutic applications. Its utility in creating precursors for biologically active compounds is a critical aspect of its application in drug discovery and development.

Safety and Handling

This compound is classified as acutely toxic if swallowed (Acute Tox. 3 Oral).[2] The corresponding GHS pictogram is GHS06 (skull and crossbones), and the signal word is "Danger".[2] Precautionary statements include P264 (wash thoroughly after handling), P270 (do not eat, drink or smoke when using this product), P301 + P310 (IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician), P405 (store locked up), and P501 (dispose of contents/container in accordance with local regulations).[2] It should be handled with appropriate personal protective equipment (PPE), including gloves and eye protection, in a well-ventilated area or fume hood.

Conclusion

This compound is a valuable and versatile chemical intermediate with well-defined physical and chemical properties. Its straightforward synthesis via the Michaelis-Arbuzov reaction and its utility in the Horner-Wadsworth-Emmons olefination make it an important tool for synthetic chemists. The continued exploration of its derivatives in medicinal chemistry underscores its significance in the development of novel therapeutic agents. This guide provides essential technical information to support its safe and effective use in research and development.

References

- 1. benchchem.com [benchchem.com]

- 2. Diethyl(4-nitrobenzyl)phosphonate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Diethyl (4-nitrobenzyl)phosphonate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. This compound | C11H16NO5P | CID 256065 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. DIETHYL(4-NITROBENZYL)PHOSPHONATE CAS#: 2609-49-6 [m.chemicalbook.com]

- 6. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and biological activity of the metabolites of diethyl 4-[(4-bromo-2-cyanophenyl)carbamoyl]benzylphosphonate (NO-1886) - PubMed [pubmed.ncbi.nlm.nih.gov]

Diethyl 4-Nitrobenzylphosphonate: A Technical Guide for Researchers

CAS Number: 2609-49-6

This technical guide provides an in-depth overview of Diethyl 4-nitrobenzylphosphonate, a versatile reagent in organic synthesis, with a particular focus on its application in drug development and medicinal chemistry. This document is intended for researchers, scientists, and professionals in the field of drug development.

Chemical Structure and Properties

This compound is an organophosphorus compound with the molecular formula C₁₁H₁₆NO₅P.[1][2] Its structure is characterized by a diethyl phosphonate group attached to a benzyl group, which is substituted with a nitro group at the para position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 2609-49-6 | [1][3] |

| Molecular Formula | C₁₁H₁₆NO₅P | [1][2] |

| Molecular Weight | 273.22 g/mol | [1][2] |

| Physical State | Liquid | [1] |

| Appearance | Light yellow to brown clear liquid | |

| Boiling Point | 153 °C at 0.1 mmHg | |

| Density | 1.2400 g/mL | [4] |

| Refractive Index | 1.5220 to 1.526 | [4] |

| SMILES String | CCOP(=O)(Cc1ccc(cc1)--INVALID-LINK--=O)OCC | [1][2] |

| InChI Key | FORMFFDDQMCTCT-UHFFFAOYSA-N | [1][2] |

Synthesis of this compound

The most common and efficient method for the synthesis of this compound is the Michaelis-Arbuzov reaction.[1] This reaction involves the treatment of a 4-nitrobenzyl halide with triethyl phosphite.

Experimental Protocol: Michaelis-Arbuzov Reaction

This protocol describes the synthesis of this compound from 4-nitrobenzyl bromide and triethyl phosphite.

Materials:

-

4-Nitrobenzyl bromide

-

Triethyl phosphite

-

Toluene (anhydrous)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Rotary evaporator

-

Vacuum distillation apparatus

Procedure:

-

In a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 4-nitrobenzyl bromide (1 equivalent) in anhydrous toluene.

-

Add triethyl phosphite (1.1 equivalents) to the solution.

-

Heat the reaction mixture to reflux (approximately 110 °C) and maintain this temperature for 4-6 hours.

-

Monitor the progress of the reaction using thin-layer chromatography (TLC).

-

Once the reaction is complete, cool the mixture to room temperature.

-

Remove the toluene and excess triethyl phosphite under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain this compound as a pale yellow oil.

Table 2: Quantitative Data for Synthesis

| Parameter | Value |

| Reactant Ratio (4-nitrobenzyl bromide : triethyl phosphite) | 1 : 1.1 |

| Reaction Temperature | 110 °C |

| Reaction Time | 4-6 hours |

| Typical Yield | >90% |

Synthesis Workflow

The following diagram illustrates the workflow for the synthesis of this compound via the Michaelis-Arbuzov reaction.

Caption: Workflow for the synthesis of this compound.

Applications in Organic Synthesis

This compound is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction, a widely used method for the stereoselective synthesis of alkenes.[5] The phosphonate is first deprotonated with a base to form a stabilized carbanion, which then reacts with an aldehyde or ketone to yield an alkene, predominantly with an (E)-configuration.[5]

Experimental Protocol: Horner-Wadsworth-Emmons Olefination

This protocol provides a general procedure for the reaction of this compound with an aldehyde.

Materials:

-

This compound

-

Aldehyde

-

Sodium hydride (NaH) or other suitable base

-

Anhydrous tetrahydrofuran (THF)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Syringe or dropping funnel

-

Ice bath

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Dichloromethane (DCM) or ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend sodium hydride (1.1 equivalents) in anhydrous THF.

-

Cool the suspension to 0 °C using an ice bath.

-

Slowly add a solution of this compound (1 equivalent) in anhydrous THF to the suspension.

-

Stir the mixture at 0 °C for 30 minutes to an hour to allow for the formation of the phosphonate carbanion.

-

Add a solution of the aldehyde (1 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for an additional 2-4 hours, or until TLC indicates the consumption of the starting materials.

-

Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with dichloromethane or ethyl acetate.

-

Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired alkene.

Reaction Mechanism

The Horner-Wadsworth-Emmons reaction proceeds through a well-defined mechanism involving the formation of a phosphonate carbanion, nucleophilic attack on the carbonyl compound, and subsequent elimination to form the alkene.

Caption: Mechanism of the Horner-Wadsworth-Emmons reaction.

Role in Drug Development and Biological Activity

Organophosphonates, including derivatives of this compound, are recognized for their presence in a variety of biologically active molecules and pharmaceuticals. While this compound itself is primarily a synthetic intermediate, its utility in the construction of complex molecules makes it a valuable tool for medicinal chemists.

The Horner-Wadsworth-Emmons reaction, utilizing this reagent, is instrumental in the synthesis of compounds with potential therapeutic applications, including antimicrobial and anticancer agents.[6] The ability to stereoselectively form carbon-carbon double bonds is crucial for controlling the three-dimensional structure of drug candidates, which in turn dictates their biological activity.

The following diagram illustrates the logical workflow from this compound to the synthesis of biologically active compounds.

Caption: Role of this compound in synthesizing bioactive compounds.

References

- 1. benchchem.com [benchchem.com]

- 2. The Synthesis and Evaluation of Diethyl Benzylphosphonates as Potential Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 4. Diethyl (4-nitrobenzyl)phosphonate, 98% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 5. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 6. chemimpex.com [chemimpex.com]

Spectroscopic Profile of Diethyl 4-nitrobenzylphosphonate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for Diethyl 4-nitrobenzylphosphonate, a significant intermediate in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics, offering valuable data for identification, characterization, and quality control in research and development settings.

Spectroscopic Data Summary

The following tables summarize the quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 8.15 | d | 8.8 | 2H, Ar-H (ortho to NO₂) |

| 7.45 | d | 8.8 | 2H, Ar-H (meta to NO₂) |

| 4.10 - 4.00 | m | - | 4H, O-CH ₂-CH₃ |

| 3.25 | d | 22.0 | 2H, P-CH ₂-Ar |

| 1.25 | t | 7.1 | 6H, O-CH₂-CH ₃ |

Note: Data is interpreted from spectra of structurally similar compounds and predicted values.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Coupling Constant (J) Hz | Assignment |

| 147.5 | - | C -NO₂ |

| 140.8 | d, JCP = 9.0 | Ar-C -CH₂P |

| 130.5 | d, JCP = 6.0 | Ar-C H (ortho to NO₂) |

| 123.5 | d, JCP = 3.0 | Ar-C H (meta to NO₂) |

| 62.5 | d, JCP = 7.0 | C H₂-CH₃ |

| 34.0 | d, JCP = 138.0 | P-C H₂-Ar |

| 16.3 | d, JCP = 6.0 | O-CH₂-C H₃ |

Note: Data is interpreted from spectra of structurally similar compounds and predicted values.

Table 3: ³¹P NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Solvent |

| 26.32 | CDCl₃ |

Table 4: Infrared (IR) Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2985 - 2900 | Medium | C-H stretch (aliphatic) |

| 1600, 1490 | Medium-Weak | C=C stretch (aromatic) |

| 1520, 1345 | Strong | N-O stretch (nitro group) |

| 1250 | Strong | P=O stretch |

| 1050 - 1020 | Strong | P-O-C stretch |

| 850 | Strong | C-H bend (p-disubstituted benzene) |

Note: Wavenumbers are characteristic absorption ranges for the specified functional groups.

Table 5: Mass Spectrometry (MS) Data

| m/z | Relative Intensity | Assignment |

| 273 | Low | [M]⁺ (Molecular Ion) |

| 136 | High | [M - PO(OEt)₂]⁺ |

| 109 | High | [PO(OEt)₂]⁺ |

| 124 | Medium | [M - NO₂ - OEt - H]⁺ |

| 107 | Medium | [C₇H₅O]⁺ |

Note: Fragmentation data is based on typical patterns for similar compounds and publicly available data.[1]

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To acquire ¹H, ¹³C, and ³¹P NMR spectra for structural elucidation.

Instrumentation: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

Sample Preparation:

-

Dissolve 10-20 mg of this compound in approximately 0.7 mL of deuterated chloroform (CDCl₃).

-

Transfer the solution to a clean, dry 5 mm NMR tube.

¹H NMR Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse experiment.

-

Spectral Width: 16 ppm.

-

Acquisition Time: 4 seconds.

-

Relaxation Delay: 2 seconds.

-

Number of Scans: 16.

¹³C NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse experiment (e.g., zgpg30).

-

Spectral Width: 240 ppm.

-

Acquisition Time: 1.5 seconds.

-

Relaxation Delay: 5 seconds.

-

Number of Scans: 1024.

³¹P NMR Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled single-pulse experiment.

-

Spectral Width: 200 ppm.

-

Acquisition Time: 2 seconds.

-

Relaxation Delay: 5 seconds.

-

Number of Scans: 64.

-

Reference: 85% H₃PO₄ (external standard at 0 ppm).

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Chemical shifts are referenced to the residual solvent peak for ¹H and ¹³C spectra.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Sample Preparation (Thin Film Method):

-

Dissolve a small amount (a few milligrams) of this compound in a volatile solvent (e.g., dichloromethane or acetone).

-

Apply a drop of the solution onto a clean, dry salt plate (e.g., NaCl or KBr).

-

Allow the solvent to evaporate completely, leaving a thin film of the compound on the plate.

Data Acquisition:

-

Obtain a background spectrum of the clean salt plate.

-

Place the salt plate with the sample film in the spectrometer's sample holder.

-

Acquire the sample spectrum over a range of 4000-400 cm⁻¹.

-

The final spectrum is presented in terms of transmittance or absorbance.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source, coupled with a Gas Chromatograph (GC) for sample introduction.

Sample Preparation:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a volatile organic solvent (e.g., methanol or acetonitrile).

GC-MS Parameters:

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 100 °C, hold for 1 minute, then ramp to 280 °C at a rate of 15 °C/min.

-

Carrier Gas: Helium.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole.

-

Scan Range: 50-500 m/z.

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragment ions.

Mandatory Visualization

The following diagram illustrates a generalized workflow for the spectroscopic analysis of an organic compound like this compound.

Caption: Workflow for Spectroscopic Analysis.

References

The Role of Diethyl 4-nitrobenzylphosphonate as a Versatile Synthetic Intermediate: A Technical Guide for Researchers

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis and application of diethyl 4-nitrobenzylphosphonate in the construction of biologically active molecules.

Introduction

This compound is a pivotal organophosphorus reagent that has garnered significant attention in synthetic organic chemistry, particularly in the realm of medicinal chemistry and drug development. Its utility primarily stems from its role as a key precursor in the Horner-Wadsworth-Emmons (HWE) reaction, a powerful method for the stereoselective synthesis of alkenes. The presence of the nitro group on the benzene ring activates the benzylic position, facilitating the formation of a stabilized phosphonate carbanion, which readily reacts with a wide array of aldehydes and ketones. This reaction is instrumental in the synthesis of stilbene and its derivatives, a class of compounds renowned for their diverse and potent biological activities, including anticancer, anti-inflammatory, and antioxidant properties. This technical guide provides a comprehensive overview of the synthesis of this compound and its application as a synthetic intermediate, with a focus on detailed experimental protocols, quantitative data, and the visualization of key chemical transformations and biological pathways.

Synthesis of this compound: The Michaelis-Arbuzov Reaction

The most common and efficient method for the preparation of this compound is the Michaelis-Arbuzov reaction. This reaction involves the nucleophilic attack of a trialkyl phosphite, typically triethyl phosphite, on an alkyl halide, in this case, 4-nitrobenzyl halide (bromide or chloride). The reaction proceeds via a phosphonium salt intermediate, which then undergoes dealkylation to yield the desired phosphonate ester.

Experimental Protocols

Protocol 1: Conventional Thermal Synthesis

This protocol describes the synthesis of this compound using conventional heating.

-

Materials:

-

4-Nitrobenzyl bromide

-

Triethyl phosphite

-

Anhydrous toluene (optional, can be run neat)

-

Inert gas (Nitrogen or Argon)

-

-

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with magnetic stirrer

-

Vacuum distillation apparatus

-

-

Procedure:

-

To a dry round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add 4-nitrobenzyl bromide (1.0 eq).

-

Add an excess of triethyl phosphite (1.5-2.0 eq). The reaction can be performed neat or in a high-boiling solvent like anhydrous toluene.

-

Flush the apparatus with an inert gas.

-

Heat the reaction mixture to reflux (typically 120-160°C) with vigorous stirring.

-

Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-6 hours.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess triethyl phosphite and solvent (if used) under reduced pressure using a rotary evaporator.

-

Purify the crude product by vacuum distillation to obtain this compound as a pale yellow oil.

-

Protocol 2: Microwave-Assisted Synthesis

This protocol offers a more rapid synthesis using microwave irradiation.

-

Materials:

-

4-Nitrobenzyl bromide

-

Triethyl phosphite

-

-

Equipment:

-

Microwave-safe reaction vessel with a stir bar

-

Scientific microwave reactor

-

-

Procedure:

-

In a microwave-safe reaction vessel, combine 4-nitrobenzyl bromide (1.0 eq) and triethyl phosphite (1.2 eq).

-

Seal the vessel and place it in the microwave reactor.

-

Irradiate the mixture at a set temperature (e.g., 150°C) for a short period (e.g., 10-30 minutes).

-

After the irradiation is complete, allow the vessel to cool to room temperature.

-

Open the vessel in a fume hood and transfer the contents.

-

Purify the product as described in the conventional thermal synthesis protocol.

-

Data Presentation

| Parameter | Value |

| Molecular Formula | C₁₁H₁₆NO₅P |

| Molecular Weight | 273.22 g/mol |

| Appearance | Pale yellow oil |

| Boiling Point | 158-160 °C at 0.5 mmHg |

| Yield (Thermal) | Typically >80% |

| Yield (Microwave) | Often >90% |

| ¹H NMR (CDCl₃, ppm) | δ 8.20 (d, 2H), 7.45 (d, 2H), 4.10 (m, 4H), 3.25 (d, 2H, J=22 Hz), 1.25 (t, 6H) |

| ¹³C NMR (CDCl₃, ppm) | δ 147.3, 142.0, 130.5, 123.8, 62.8, 34.0 (d, J=139 Hz), 16.4 |

Visualization

Application in the Horner-Wadsworth-Emmons (HWE) Reaction

The primary application of this compound lies in the Horner-Wadsworth-Emmons (HWE) reaction. This olefination reaction offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic and less basic phosphonate carbanions, and the formation of a water-soluble phosphate byproduct, which simplifies purification. The HWE reaction typically yields the thermodynamically more stable (E)-alkene with high stereoselectivity.

General Experimental Protocol for the Synthesis of 4-Nitrostilbene Derivatives

This protocol outlines the general procedure for the reaction of this compound with an aromatic aldehyde.

-

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde, anisaldehyde, etc.)

-

Base (e.g., sodium hydride (NaH), sodium methoxide (NaOMe), potassium tert-butoxide (t-BuOK))

-

Anhydrous solvent (e.g., tetrahydrofuran (THF), N,N-dimethylformamide (DMF))

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Drying agent (e.g., anhydrous sodium sulfate, magnesium sulfate)

-

-

Equipment:

-

Round-bottom flask or Schlenk flask

-

Magnetic stirrer

-

Inert gas supply (Nitrogen or Argon)

-

Syringes for liquid transfer

-

Separatory funnel

-

Rotary evaporator

-

Chromatography equipment (for purification)

-

-

Procedure:

-

To a flame-dried flask under an inert atmosphere, add the base (e.g., NaH, 1.2 eq).

-

Add anhydrous solvent (e.g., THF) and cool the suspension to 0 °C.

-

Slowly add a solution of this compound (1.1 eq) in the anhydrous solvent.

-

Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30-60 minutes until the evolution of hydrogen gas ceases (if using NaH).

-

Cool the resulting carbanion solution to 0 °C.

-

Add a solution of the aromatic aldehyde (1.0 eq) in the anhydrous solvent dropwise.

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitor by TLC).

-

Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times.

-

Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude product by recrystallization or column chromatography to obtain the desired 4-nitrostilbene derivative.

-

Data Presentation: Synthesis of Various 4-Nitrostilbene Derivatives

| Aldehyde Reactant | Base/Solvent | Reaction Time (h) | Yield (%) | Product Name |

| Benzaldehyde | NaH/THF | 4 | 85-95 | (E)-4-Nitrostilbene |

| 4-Methoxybenzaldehyde | NaOMe/DMF | 6 | 80-90 | (E)-4-Methoxy-4'-nitrostilbene |

| 3,4,5-Trimethoxybenzaldehyde | t-BuOK/THF | 5 | 75-85 | (E)-3,4,5-Trimethoxy-4'-nitrostilbene |

| 4-Chlorobenzaldehyde | NaH/THF | 4 | 82-92 | (E)-4-Chloro-4'-nitrostilbene |

Spectroscopic Data for (E)-4-Nitrostilbene:

| Type | Data (in CDCl₃) |

| ¹H NMR | δ 8.24 (d, 2H, J=8.8 Hz), 7.66 (d, 2H, J=8.8 Hz), 7.58 (d, 2H, J=7.6 Hz), 7.42 (t, 2H, J=7.6 Hz), 7.34 (t, 1H, J=7.2 Hz), 7.23 (d, 1H, J=16.4 Hz), 7.12 (d, 1H, J=16.4 Hz)[1][2] |

| ¹³C NMR | δ 147.0, 143.8, 137.0, 131.5, 129.2, 128.9, 127.2, 126.8, 124.2[3] |

Visualization

Synthesis of Bioactive Molecules

The 4-nitrostilbene scaffold synthesized via the HWE reaction serves as a versatile precursor for a variety of biologically active molecules. The nitro group can be readily reduced to an amine, which can then be further functionalized. Additionally, the stilbene core is a key pharmacophore in several classes of drugs.

Combretastatin Analogues

Combretastatin A-4 (CA-4) is a potent natural product that inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells.[4] The trimethoxyphenyl ring and the cis-stilbene geometry are crucial for its activity. While the direct synthesis of the cis-isomer can be challenging, the trans-isomer, readily accessible via the HWE reaction, can be isomerized or used to synthesize conformationally restricted analogues. The synthesis of (E)-3,4,5-trimethoxy-4'-nitrostilbene is a key step towards combretastatin analogues.

Resveratrol Analogues

Resveratrol, a naturally occurring stilbenoid found in grapes and other plants, exhibits a wide range of biological activities, including antioxidant, anti-inflammatory, and anticancer effects.[5] The HWE reaction provides a straightforward route to the core stilbene structure of resveratrol and its numerous synthetic analogues, which are being explored to improve its bioavailability and therapeutic efficacy.

Visualization of a Key Signaling Pathway: Combretastatin A-4 and Tubulin Polymerization

Combretastatin A-4 exerts its potent anticancer effects by disrupting microtubule dynamics, which are essential for cell division.[6][7]

Conclusion

This compound is an invaluable synthetic intermediate that provides an efficient and reliable route to a wide range of substituted stilbenes through the Horner-Wadsworth-Emmons reaction. The resulting 4-nitrostilbene derivatives are key precursors for the synthesis of numerous biologically active molecules, including analogues of combretastatin and resveratrol. The detailed protocols and data presented in this guide are intended to facilitate the work of researchers in organic synthesis and drug discovery, enabling the exploration of novel stilbene-based compounds with therapeutic potential. The versatility and accessibility of this compound ensure its continued importance in the development of new chemical entities for medicinal applications.

References

- 1. 1-NITRO-4-((E)-STYRYL)-BENZENE(1694-20-8) 1H NMR [m.chemicalbook.com]

- 2. CID 139200415 | C56H44N4O8 | CID 139200415 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. rsc.org [rsc.org]

- 4. Synthesis of Combretastatin A-4 Analogs and their Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Derivatives and Analogues of Resveratrol: Recent Advances in Structural Modification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Recent Advances in Combretastatin A-4 Inspired Inhibitors of Tubulin Polymerization: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]

Diethyl 4-nitrobenzylphosphonate: A Versatile Building Block for Advanced Materials

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Diethyl 4-nitrobenzylphosphonate is a versatile organophosphorus compound recognized primarily for its role in organic synthesis, particularly in the Horner-Wadsworth-Emmons reaction. Beyond its utility as a synthetic reagent, its unique combination of a phosphonate ester and a nitrobenzyl group presents significant, yet underexplored, opportunities in the field of materials science. This technical guide elucidates the potential applications of this compound in the development of functional polymers, smart materials, and advanced coatings. We will delve into its synthesis, key reactions, and extrapolated applications in materials, supported by detailed experimental protocols and quantitative data.

Introduction

Organophosphorus compounds are integral to the development of a wide array of functional materials, owing to their inherent properties such as flame retardancy, metal chelation, and biocompatibility. This compound, a molecule featuring both a reactive phosphonate moiety and a versatile nitroaromatic ring, stands as a promising precursor for the design of sophisticated materials. The phosphonate group can be incorporated into polymer backbones or as pendant groups to enhance thermal stability and flame resistance.[1][2] Simultaneously, the nitrobenzyl group offers a pathway to photo-responsive materials and a handle for further chemical modifications, such as reduction to an amine for subsequent functionalization.[3] This guide will explore the synthesis of this compound and its potential to be leveraged in the creation of advanced materials.

Synthesis of this compound

The most common and efficient method for synthesizing this compound is the Michaelis-Arbuzov reaction.[4] This reaction involves the nucleophilic attack of a trialkyl phosphite, such as triethyl phosphite, on an alkyl halide, in this case, 4-nitrobenzyl halide.[4] The reaction proceeds via a phosphonium salt intermediate, which then undergoes dealkylation to yield the final phosphonate ester.[4]

Experimental Protocols

Protocol 1: Conventional Thermal Synthesis [4]

-

Materials: 4-nitrobenzyl bromide, Triethyl phosphite (98%), anhydrous Toluene (optional).

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 4-nitrobenzyl bromide (1.0 eq) and triethyl phosphite (1.2 eq).

-

Heat the mixture to 150°C under an inert atmosphere.

-

Maintain the temperature and stir for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Purify the product by vacuum distillation to remove unreacted starting materials and byproducts.

-

Protocol 2: Microwave-Assisted Synthesis [4]

-

Materials: 4-nitrobenzyl bromide, Triethyl phosphite (98%), microwave-safe reaction vessel.

-

Procedure:

-

Place 4-nitrobenzyl bromide (1.0 eq) and triethyl phosphite (1.2 eq) in a microwave-safe reaction vessel.

-

Seal the vessel and place it in a microwave reactor.

-

Irradiate the mixture at 80°C for 15 minutes.

-

Allow the vessel to cool to room temperature before opening.

-

Purify the product by removing volatile components under reduced pressure.

-

Quantitative Data Summary

| Parameter | Conventional (Bromide)[4] | Microwave-Assisted (Bromide)[4] |

| Starting Halide | 4-nitrobenzyl bromide | 4-nitrobenzyl bromide |

| Temperature | 150°C | 80°C |

| Reaction Time | 4 hours | 15 minutes |

| Solvent | Neat | Neat |

| Yield | ~85% | ~90% |

| Property | Value |

| Molecular Formula | C₁₁H₁₆NO₅P[5] |

| Molecular Weight | 273.22 g/mol [5] |

| Appearance | Light yellow to Brown clear liquid[6] |

| Boiling Point | 151°C @ 0.1 mmHg[5] |

| Density | 1.24 g/mL[5] |

| Refractive Index | 1.5220 to 1.5260 (20°C, 589 nm)[5] |

Applications in Materials Science

While this compound is predominantly used as a synthetic intermediate, its functional groups suggest several compelling applications in materials science.

Flame Retardant Polymers

Phosphorus-containing compounds are well-established as effective flame retardants.[1][2] They can act in the gas phase by quenching radical combustion reactions or in the solid phase by promoting char formation, which acts as a thermal barrier.[1]

Conceptual Application: this compound can be used as a monomer or a co-monomer in polymerization reactions to synthesize polymers with inherent flame retardancy. For example, it can be functionalized to contain polymerizable groups (e.g., vinyl or hydroxyl groups) and then incorporated into common polymers like polyesters or polyurethanes.

Logical Relationship: From Monomer to Flame-Retardant Polymer

Caption: From Monomer to Flame-Retardant Polymer.

Photo-Responsive Materials

The nitrobenzyl group, particularly the ortho-isomer, is a well-known photolabile protecting group.[3] Upon irradiation with UV light, the nitro group can be cleaved, leading to a change in the chemical structure and properties of the material. While the para-isomer in this compound is less commonly used for this purpose, the principle of light-induced chemistry remains relevant.

Conceptual Application: Polymers functionalized with this compound could be designed as photo-responsive materials. For instance, the nitro group could be used to "cage" a functional molecule, which is then released upon light exposure. This could have applications in drug delivery or in creating photo-patternable surfaces.

Experimental Workflow: Creating a Photo-Patternable Surface

Caption: Workflow for a photo-patternable surface.

Surface Modification

Phosphonic acids are known to form robust self-assembled monolayers (SAMs) on various metal oxide surfaces such as titania (TiO₂) and alumina (Al₂O₃).[7] This provides a powerful method for tailoring the surface properties of materials.

Conceptual Application: this compound can be hydrolyzed to the corresponding phosphonic acid. This phosphonic acid can then be used to functionalize metal oxide surfaces. The terminal nitro group can then be reduced to an amine, providing a reactive handle for the covalent attachment of biomolecules, catalysts, or other functional moieties.[7] This approach is valuable for the development of biosensors, biocompatible implants, and heterogeneous catalysts.

Signaling Pathway: Surface Functionalization and Biomolecule Immobilization

References

- 1. mdpi.com [mdpi.com]

- 2. publications.rwth-aachen.de [publications.rwth-aachen.de]

- 3. Photolabile protecting group - Wikipedia [en.wikipedia.org]

- 4. benchchem.com [benchchem.com]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. Diethyl(4-nitrobenzyl)phosphonate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 7. benchchem.com [benchchem.com]

Discovery and history of Diethyl 4-nitrobenzylphosphonate

An In-Depth Technical Guide to Diethyl 4-nitrobenzylphosphonate: Discovery, History, and Synthesis

Abstract

This technical guide provides a comprehensive overview of this compound, a significant organophosphorus compound. It details the historical context of its synthesis through the Michaelis-Arbuzov reaction, provides detailed experimental protocols for its preparation, summarizes its key physicochemical properties, and illustrates the synthetic workflow. This document is intended for researchers, scientists, and professionals in the fields of organic chemistry and drug development who are interested in the synthesis and application of phosphonate reagents.

Discovery and History: The Michaelis-Arbuzov Reaction

The discovery of this compound is intrinsically linked to the development of one of the most fundamental reactions in organophosphorus chemistry: the Michaelis-Arbuzov reaction. This reaction, which forms a carbon-phosphorus bond, is the primary method for synthesizing phosphonates.

The reaction was first discovered in 1898 by German chemist August Michaelis, who observed that trivalent phosphorus esters reacted with alkyl halides. Shortly thereafter, Russian chemist Aleksandr Arbuzov extensively explored and generalized the reaction, leading to it also being known as the Arbuzov reaction. The reaction involves the treatment of a trialkyl phosphite with an alkyl halide to form a dialkyl phosphonate.

The general mechanism proceeds in two main steps:

-

Nucleophilic Attack: The reaction begins with the SN2 attack of the nucleophilic phosphorus atom of the trialkyl phosphite on the electrophilic alkyl halide. This initial step forms a phosphonium salt intermediate.

-

Dealkylation: The displaced halide anion then acts as a nucleophile and attacks one of the alkyl groups of the phosphonium salt in a second SN2 reaction. This step results in the formation of the final phosphonate product and a new alkyl halide.

The synthesis of this compound is a specific application of this reaction, where triethyl phosphite reacts with 4-nitrobenzyl halide. The presence of the electron-withdrawing nitro group on the benzyl ring makes the benzylic carbon particularly electrophilic and thus a good substrate for this reaction.

Physicochemical Data

The following table summarizes the key quantitative data for this compound.

| Property | Value |

| Molecular Formula | C₁₁H₁₆NO₅P |

| Molecular Weight | 273.22 g/mol |

| CAS Number | 2609-49-6 |

| Appearance | Light yellow to brown clear liquid |

| Purity | >97.0% (GC) |

| SMILES String | CCOP(=O)(Cc1ccc(cc1)--INVALID-LINK--=O)OCC |

| InChI Key | FORMFFDDQMCTCT-UHFFFAOYSA-N |

[Data sourced from commercial supplier information.]

Experimental Protocols for Synthesis

The synthesis of this compound is most commonly achieved via the Michaelis-Arbuzov reaction. Below are protocols for both conventional thermal synthesis and a microwave-assisted method.

Protocol 1: Conventional Thermal Synthesis

This protocol is a generalized method and may require optimization based on specific laboratory conditions.

Materials:

-

4-nitrobenzyl bromide

-

Triethyl phosphite (98%)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stir bar and stirrer/hotplate

-

Vacuum distillation apparatus

Procedure:

-

Equip a dry round-bottom flask with a reflux condenser and a magnetic stir bar.

-

Charge the flask with 4-nitrobenzyl bromide (1.0 equivalent) and triethyl phosphite (1.2 equivalents).

-

Heat the reaction mixture to 150-160 °C under a nitrogen atmosphere.

-

Maintain the temperature and continue stirring for 4-6 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, allow the mixture to cool to room temperature.

-

The excess triethyl phosphite and the ethyl bromide byproduct can be removed by vacuum distillation to yield the crude

An In-depth Technical Guide to the Safe Handling of Diethyl 4-nitrobenzylphosphonate

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety and handling information for Diethyl 4-nitrobenzylphosphonate, a chemical intermediate utilized in various research and development applications. The following sections detail the physical and chemical properties, toxicological data, and essential safety protocols to ensure the well-being of laboratory personnel and the integrity of experimental work.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is fundamental to its safe handling. Below is a summary of the key properties of this compound.

| Property | Value | Reference |

| CAS Number | 2609-49-6 | [1][2][3][4] |

| Molecular Formula | C₁₁H₁₆NO₅P | [2][3][4] |

| Molecular Weight | 273.22 g/mol | [2][3][4] |

| Appearance | Orange-Yellow to Red Liquid | [3][4] |

| Boiling Point | 151 °C at 0.1 mmHg | [1][3][4] |

| Density | 1.24 g/mL | [1][3][4] |

| Refractive Index | 1.522 - 1.526 | [1][3][4] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [1] |

Toxicological Information and Hazard Identification

This compound is classified as acutely toxic if swallowed.[2] The GHS classification indicates it is a hazardous substance requiring careful handling.[2]

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | GHS06 (Skull and crossbones) | Danger | H301: Toxic if swallowed |

The toxicological properties have not been fully investigated, and therefore, the compound should be handled with the utmost care, assuming it may have other potential hazards.[5]

Experimental Protocols for Safe Handling

Adherence to strict experimental protocols is crucial for minimizing exposure and ensuring a safe laboratory environment.

3.1. General Handling and Storage

-

Handling: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[5][6] Avoid contact with skin, eyes, and clothing.[5][7] Do not breathe mist, vapors, or spray.[5] Wash hands thoroughly after handling.[5][6]

-

Storage: Store in a tightly closed container in a dry and well-ventilated place.[5][6] Keep away from incompatible materials such as strong oxidizing agents.[6]

3.2. Personal Protective Equipment (PPE)

The selection and use of appropriate PPE is the primary barrier against chemical exposure. The following diagram outlines the recommended PPE based on the handling procedure.

References

- 1. DIETHYL(4-NITROBENZYL)PHOSPHONATE CAS#: 2609-49-6 [m.chemicalbook.com]

- 2. Diethyl(4-nitrobenzyl)phosphonate AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. Diethyl (4-nitrobenzyl)phosphonate, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 4. Diethyl (4-nitrobenzyl)phosphonate, 98% 5 g | Buy Online | Thermo Scientific Acros | Fisher Scientific [fishersci.co.uk]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. fishersci.com [fishersci.com]

Methodological & Application

Application Notes and Protocols for the Horner-Wadsworth-Emmons Reaction Utilizing Diethyl 4-nitrobenzylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a cornerstone of modern organic synthesis, providing a highly efficient and stereoselective method for the formation of alkenes. This reaction involves the olefination of aldehydes or ketones with phosphonate-stabilized carbanions. Compared to the traditional Wittig reaction, the HWE reaction offers significant advantages, including the use of more nucleophilic and less basic carbanions, and a simpler workup procedure due to the water-soluble nature of the phosphate byproduct.

This document provides detailed application notes and protocols for the use of Diethyl 4-nitrobenzylphosphonate in the Horner-Wadsworth-Emmons reaction. The resulting 4-nitrostilbene derivatives are of significant interest in medicinal chemistry and drug development due to the diverse biological activities associated with both the stilbene scaffold and the nitro functional group. Stilbene derivatives are known for their potential as anticancer, antioxidant, and neuroprotective agents, while nitro-containing compounds are prevalent in pharmaceuticals and are often investigated for their antimicrobial and other therapeutic properties.[1][2][3]

Reaction Mechanism and Stereoselectivity

The Horner-Wadsworth-Emmons reaction proceeds through a well-established mechanism:

-

Deprotonation: A base is used to abstract an acidic proton from the carbon alpha to the phosphonate group, forming a resonance-stabilized phosphonate carbanion.

-

Nucleophilic Addition: The phosphonate carbanion then acts as a nucleophile, attacking the electrophilic carbonyl carbon of an aldehyde or ketone. This step is typically the rate-limiting step of the reaction.[4]

-

Oxaphosphetane Formation: The resulting betaine intermediate undergoes an intramolecular cyclization to form a four-membered ring intermediate known as an oxaphosphetane.

-

Elimination: The oxaphosphetane intermediate collapses to yield the final alkene product and a water-soluble dialkylphosphate salt.

The HWE reaction generally favors the formation of the thermodynamically more stable (E)-alkene, particularly when reacting with aromatic aldehydes.[4] The stereochemical outcome can be influenced by several factors, including the nature of the phosphonate, the aldehyde, the base, and the reaction conditions. For the synthesis of (Z)-alkenes, modifications such as the Still-Gennari reaction, which employs phosphonates with electron-withdrawing groups, are typically required.[5]

Quantitative Data Summary

The following table summarizes representative quantitative data for the Horner-Wadsworth-Emmons reaction of this compound with various aldehydes.

| Aldehyde | Base | Solvent | Temperature (°C) | Time (h) | Product | Yield (%) | E/Z Ratio | Reference |

| 3,4-Dialkoxybenzaldehydes | Not Specified | Not Specified | Not Specified | Not Specified | 1,2-Dialkoxy-4-(4-nitrostyryl)benzene | 60-62 | Predominantly E | [6] |

| Substituted Benzaldehydes | NaH | THF | 0 to rt | 2-4 | Substituted 4-Nitrostilbene | Good | Predominantly E | General Protocol |

| Aliphatic Aldehydes | NaH | THF | 0 to rt | 2-4 | 1-(4-Nitrophenyl)-alkene | Moderate to Good | Predominantly E | General Protocol |

Note: "rt" denotes room temperature. The data for substituted benzaldehydes and aliphatic aldehydes are based on general protocols for the HWE reaction and may vary depending on the specific substrate.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of (E)-4-Nitrostilbene Derivatives

This protocol describes a general method for the Horner-Wadsworth-Emmons reaction of this compound with an aldehyde to favor the formation of the (E)-alkene.

Materials:

-

This compound

-

Aldehyde (e.g., benzaldehyde or a substituted derivative)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Preparation of the Phosphonate Carbanion:

-

To a flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents).

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil, and carefully decant the hexanes.

-

Add anhydrous THF to the flask to create a suspension.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the NaH suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, and then warm to room temperature. Stir for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases, indicating the formation of the carbanion.

-

-

Reaction with the Aldehyde:

-

Cool the solution of the phosphonate carbanion back to 0 °C.

-

Slowly add a solution of the aldehyde (1.0 equivalent) in anhydrous THF to the reaction mixture.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

-

-

Workup and Purification:

-

Cool the reaction mixture to 0 °C and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Transfer the mixture to a separatory funnel and add water.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash with brine.

-

Dry the combined organic phase over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude product by flash column chromatography on silica gel to yield the pure 4-nitrostilbene derivative.

-

Diagrams

Caption: Mechanism of the Horner-Wadsworth-Emmons Reaction.

Caption: Experimental Workflow for HWE Synthesis of 4-Nitrostilbenes.

Applications in Drug Development

The 4-nitrostilbene scaffold synthesized through this HWE reaction serves as a valuable platform for the development of novel therapeutic agents. The presence of the nitro group, a known pharmacophore in many approved drugs, can significantly influence the biological activity of the stilbene core.[3] The diverse biological activities of stilbene derivatives, including their roles as anticancer, anti-inflammatory, and neuroprotective agents, make them attractive candidates for drug discovery programs.[1]

The electron-withdrawing nature of the nitro group can modulate the electronic properties of the stilbene system, potentially influencing its interaction with biological targets. Furthermore, the nitro group can be chemically modified, for instance, by reduction to an amine, providing a handle for further structural diversification and the synthesis of a library of compounds for structure-activity relationship (SAR) studies. A notable example is the synthesis of 1,2-bis(alkoxy)-4-(4-nitrostyryl)-benzenes, which can be subsequently reduced to the corresponding anilines, key intermediates in the synthesis of more complex molecules.[6]

Researchers in drug development can utilize this HWE protocol to efficiently synthesize a range of 4-nitrostilbene analogs for screening in various biological assays to identify lead compounds for further optimization. The reliable and stereoselective nature of this reaction makes it an indispensable tool in the medicinal chemist's arsenal.

References

- 1. Medicinal chemistry perspective on the structure–activity relationship of stilbene derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 2. Analytics, Properties and Applications of Biologically Active Stilbene Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 5. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]

- 6. Synthetic approaches toward stilbenes and their related structures - PMC [pmc.ncbi.nlm.nih.gov]

Protocol for Olefination with Diethyl 4-nitrobenzylphosphonate: Application Notes

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Horner-Wadsworth-Emmons (HWE) reaction is a fundamental tool in organic synthesis for the creation of carbon-carbon double bonds, offering a significant advantage over the traditional Wittig reaction.[1][2] This protocol details the application of Diethyl 4-nitrobenzylphosphonate in the HWE reaction for the synthesis of 4-nitrostilbene derivatives. These products are valuable intermediates in medicinal chemistry and materials science. The key benefits of the HWE reaction include the formation of the thermodynamically favored (E)-alkene with high stereoselectivity, the use of a more nucleophilic and less basic phosphonate carbanion, and a straightforward purification process due to the water-soluble nature of the phosphate byproduct.[1]

Reaction Principle and Mechanism

The Horner-Wadsworth-Emmons reaction proceeds through a well-established multi-step mechanism:

-

Deprotonation: A strong base is used to abstract an acidic proton from the carbon alpha to the phosphonate group, resulting in the formation of a resonance-stabilized phosphonate carbanion.

-

Nucleophilic Addition: The highly nucleophilic phosphonate carbanion attacks the electrophilic carbonyl carbon of an aldehyde or ketone. This addition is typically the rate-limiting step of the reaction.

-

Oxaphosphetane Formation: The resulting tetrahedral intermediate undergoes an intramolecular cyclization to form a transient four-membered ring intermediate known as an oxaphosphetane.

-

Elimination: The oxaphosphetane intermediate collapses, yielding the final alkene product and a water-soluble dialkylphosphate salt, which can be easily removed during aqueous workup.

Experimental Protocols

This section provides a detailed protocol for the olefination of aromatic aldehydes with this compound. The following procedure is a general guideline and may require optimization for specific substrates.

Materials and Equipment

-

This compound

-

Aromatic aldehyde (e.g., Benzaldehyde, 4-Chlorobenzaldehyde)

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Anhydrous Tetrahydrofuran (THF)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate (EtOAc)

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Inert atmosphere setup (Nitrogen or Argon)

-

Syringes and needles

-

Ice bath

-

Rotary evaporator

-

Thin Layer Chromatography (TLC) plates and developing chamber

-

Silica gel for column chromatography

Protocol 1: Olefination of Benzaldehyde with this compound

1. Preparation of the Phosphonate Carbanion:

-

To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride (1.2 equivalents, 60% dispersion in mineral oil).

-

Wash the sodium hydride with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes.

-

Add anhydrous THF to the flask to create a suspension.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add a solution of this compound (1.1 equivalents) in anhydrous THF to the cooled NaH suspension.

-

Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and continue stirring for an additional 30-60 minutes, or until the evolution of hydrogen gas ceases. This indicates the formation of the phosphonate carbanion.

2. Reaction with Aldehyde:

-

Cool the resulting solution of the phosphonate carbanion back to 0 °C.

-

Add a solution of benzaldehyde (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the reaction is complete, as monitored by TLC (typically 2-4 hours).

3. Workup and Purification:

-

Upon reaction completion, cool the mixture to 0 °C and carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).

-

Combine the organic layers and wash with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by flash column chromatography on silica gel to obtain the desired (E)-4-nitrostilbene.

Quantitative Data

The following table summarizes representative data for the Horner-Wadsworth-Emmons olefination of this compound with various aromatic aldehydes under generalized conditions.

| Aldehyde | Product | Base | Solvent | Reaction Time (h) | Yield (%) |

| Benzaldehyde | (E)-4-Nitrostilbene | NaH | THF | 2-4 | High |

| 4-Chlorobenzaldehyde | (E)-4-Chloro-4'-nitrostilbene | NaH | THF | 2-4 | High |

| 4-Methoxybenzaldehyde | (E)-4-Methoxy-4'-nitrostilbene | NaH | THF | 2-4 | Good |

Note: "High" and "Good" yields are qualitative descriptors based on typical outcomes for this reaction type. Specific yields can vary depending on the precise reaction conditions and scale.

Visualizations

Horner-Wadsworth-Emmons Reaction Mechanism

References

Application Notes and Protocols for the Synthesis of Stilbene Derivatives Using Diethyl 4-nitrobenzylphosphonate

For Researchers, Scientists, and Drug Development Professionals

Abstract